Dual Functional Architecture: Acetamido + 2-Oxopropyl Moieties Enable Orthogonal Synthetic Pathways
Diethyl 2-acetamido-2-(2-oxopropyl)malonate is the only commercially available malonate building block that simultaneously provides (i) an N-acetyl-protected amino group for amidomalonate-type amino acid synthesis and (ii) a methyl ketone (2-oxopropyl) side chain for ketone-directed transformations [1]. Diethyl acetamidomalonate (CAS 1068-90-2, MW 217.22) possesses the protected amine but lacks the ketone, while diethyl 2-(2-oxopropyl)malonate (CAS 23193-18-2, MW 216.23) possesses the ketone but lacks the protected amine [2]. The target compound thus eliminates two synthetic steps (separate introduction and deprotection of amine and ketone functionalities) for applications requiring both reactive centers [1].
| Evidence Dimension | Number of orthogonally reactive functional groups |
|---|---|
| Target Compound Data | 2 functional handles: acetamido (protected –NH2) + 2-oxopropyl (methyl ketone) |
| Comparator Or Baseline | Diethyl acetamidomalonate (1068-90-2): 1 handle (acetamido only); Diethyl 2-(2-oxopropyl)malonate (23193-18-2): 1 handle (ketone only) |
| Quantified Difference | 2 vs. 1 reactive functional groups; eliminates up to 2 synthetic steps |
| Conditions | Structural comparison based on CAS-registered molecular formulas |
Why This Matters
Procurement of the target compound reduces step count and intermediate isolation in multi-step syntheses requiring both amine and ketone functionality, directly translating to higher overall yield and lower material cost.
- [1] PubChem CID 4077742, Compound Summary. View Source
- [2] PubChem CID 14041, Diethyl acetamidomalonate, MW 217.22, C9H15NO5. View Source
